
Aclarubicin hydrochloride
准备方法
合成路线和反应条件: 阿克拉霉素盐酸盐是通过一系列复杂的化学反应合成的。第一步涉及链霉菌属的发酵以产生阿克拉霉素。 接着是提取和纯化过程,包括色谱法 .
工业生产方法: 在工业环境中,阿克拉霉素盐酸盐的生产涉及链霉菌属的大规模发酵。 然后对发酵液进行提取和纯化过程以分离所需化合物 .
化学反应分析
反应类型: 阿克拉霉素盐酸盐会发生各种化学反应,包括:
氧化: 这种反应涉及在化合物中添加氧或去除氢。
还原: 这种反应涉及在化合物中添加氢或去除氧。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生醌,而还原可能会产生醇 .
科学研究应用
阿克拉霉素盐酸盐具有广泛的科学研究应用,包括:
化学: 它用作研究蒽环类抗生素作用机制的模型化合物。
生物学: 它用于研究蒽环类抗生素对细胞过程的影响。
医学: 它用于治疗各种癌症,包括急性髓性白血病和淋巴细胞白血病.
工业: 它用于生产其他蒽环类抗生素.
作用机制
阿克拉霉素盐酸盐通过抑制拓扑异构酶 II 的活性来发挥其作用,拓扑异构酶 II 是一种参与 DNA 复制的酶。这种抑制导致 DNA 断裂的积累,最终导致细胞死亡。 此外,阿克拉霉素盐酸盐会产生活性氧,这进一步促进了其细胞毒性作用 .
类似化合物:
阿霉素: 另一种用于癌症治疗的蒽环类抗生素。
柔红霉素: 类似于阿霉素,用于治疗白血病。
表柔比星: 阿霉素的衍生物,具有相似的作用机制.
独特性: 阿克拉霉素盐酸盐在其抑制拓扑异构酶 I 和 II 的能力方面是独特的,而其他蒽环类抗生素主要针对拓扑异构酶 II。 这种双重抑制可能有助于其在某些癌症治疗中的疗效增强 .
相似化合物的比较
Doxorubicin: Another anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action.
Uniqueness: Aclarubicin hydrochloride is unique in its ability to inhibit both topoisomerase I and II, whereas other anthracyclines primarily target topoisomerase II. This dual inhibition may contribute to its enhanced efficacy in certain cancer treatments .
生物活性
Aclarubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces galilaeus, exhibits significant biological activity primarily as an antineoplastic agent. This compound is utilized in the treatment of various malignancies, including acute non-lymphoblastic leukemia, breast cancer, and pancreatic ductal adenocarcinoma (PDAC). Its mechanisms of action involve intercalation into DNA and inhibition of topoisomerases, leading to disrupted DNA replication and cellular apoptosis.
Aclarubicin exerts its cytotoxic effects through several mechanisms:
- Intercalation into DNA : Aclarubicin binds to DNA strands, disrupting the double helix structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and transcription .
- Histone Eviction : Unlike doxorubicin, which induces DNA breaks, aclarubicin primarily causes chromatin damage by evicting histones from heterochromatin regions marked by H3K27me3. This unique mechanism contributes to its cytotoxicity without the typical side effects associated with other anthracyclines .
- Induction of Apoptosis : Studies have shown that aclarubicin activates apoptotic pathways in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .
Efficacy in Cancer Treatment
Recent research highlights the superior efficacy of aclarubicin compared to other chemotherapeutic agents. In a study involving patient-derived low-passage PDAC cell lines, aclarubicin demonstrated potent antitumor activity at doses lower than peak serum concentrations typically observed during treatment. The drug was particularly effective in combination with gemcitabine, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Comparative Antitumor Activity
The following table summarizes the comparative antitumor activity of aclarubicin against other chemotherapeutic agents in various studies:
Drug | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
Aclarubicin | PC25 | 0.5 | High |
Doxorubicin | PC25 | 2.0 | Moderate |
Gemcitabine | PC25 | 1.0 | Low |
Aclarubicin + Gemcitabine | PC25 | 0.2 | Synergistic |
Aclarubicin | BXPC-3 | 0.3 | High |
Doxorubicin | BXPC-3 | 1.5 | Moderate |
Case Studies and Clinical Applications
Aclarubicin has been investigated in various clinical settings:
- Acute Non-Lymphoblastic Leukemia : In clinical trials, patients receiving aclarubicin as part of combination therapy showed improved remission rates compared to those treated with standard regimens alone.
- Breast Cancer : Aclarubicin has been used effectively in treating advanced breast cancer, particularly in cases resistant to first-line therapies.
- Pancreatic Cancer : The combination of aclarubicin with gemcitabine has shown promise in enhancing treatment efficacy for PDAC patients who typically exhibit resistance to conventional therapies .
Side Effects and Toxicity
While aclarubicin is associated with reduced cardiotoxicity compared to other anthracyclines like doxorubicin, it can still cause adverse effects such as nausea, vomiting, and myelosuppression. These side effects necessitate careful monitoring during treatment .
属性
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-PCCPLWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046658 | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75443-99-1 | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。